molecular formula C9H11NO2 B13642722 2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol

Katalognummer: B13642722
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: JJCACYRFGCMHIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C9H11NO2. This compound features a methoxypyridine ring attached to a propenol group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through the isomerization of propylene oxide in the presence of a lithium phosphate catalyst at elevated temperatures and pressures . This method is favored due to its high yield and simplicity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is unique due to the presence of both the methoxypyridine ring and the propenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

2-(6-methoxypyridin-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C9H11NO2/c1-7(6-11)8-3-4-9(12-2)10-5-8/h3-5,11H,1,6H2,2H3

InChI-Schlüssel

JJCACYRFGCMHIQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)C(=C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.